

# physical and chemical properties of Methyl 6-(hydroxymethyl)picolinate

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## Compound of Interest

Compound Name:	Methyl 6-(hydroxymethyl)picolinate
Cat. No.:	B042678

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## Technical Guide: Methyl 6-(hydroxymethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 6-(hydroxymethyl)picolinate** is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring both a methyl ester and a primary alcohol, makes it a versatile building block for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents such as Angiotensin II receptor antagonists and telomerase inhibitors.

## Core Properties

The fundamental physical and chemical properties of **Methyl 6-(hydroxymethyl)picolinate** are summarized below.

## Physical Properties

Property	Value	Reference(s)
Physical Form	White Solid	[1]
Melting Point	178 °C	[1]
Boiling Point	327.3 ± 32.0 °C (Predicted)	[1]
Storage Temperature	Room Temperature, Inert Atmosphere	[1][2]

## Chemical Properties

Identifier	Value	Reference(s)
IUPAC Name	methyl 6-(hydroxymethyl)pyridine-2-carboxylate	[3]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>	[3]
Molecular Weight	167.16 g/mol	[3][4]
CAS Number	39977-44-1	[3]
InChI Key	DVIUNMLAPDJWHL-UHFFFAOYSA-N	[3][4]
Canonical SMILES	COC(=O)C1=CC=CC(=N1)CO	[3]
Purity	Typically ≥97%	[2][5]

## Synthesis and Purification

A common and effective method for the synthesis of **Methyl 6-(hydroxymethyl)picolinate** involves the deprotection of a silyl-protected precursor. The following protocol is based on established literature procedures.

## Experimental Protocol: Synthesis via Desilylation

This procedure details the removal of a diphenyl-tert-butylsilyl protecting group to yield the target compound.[4]

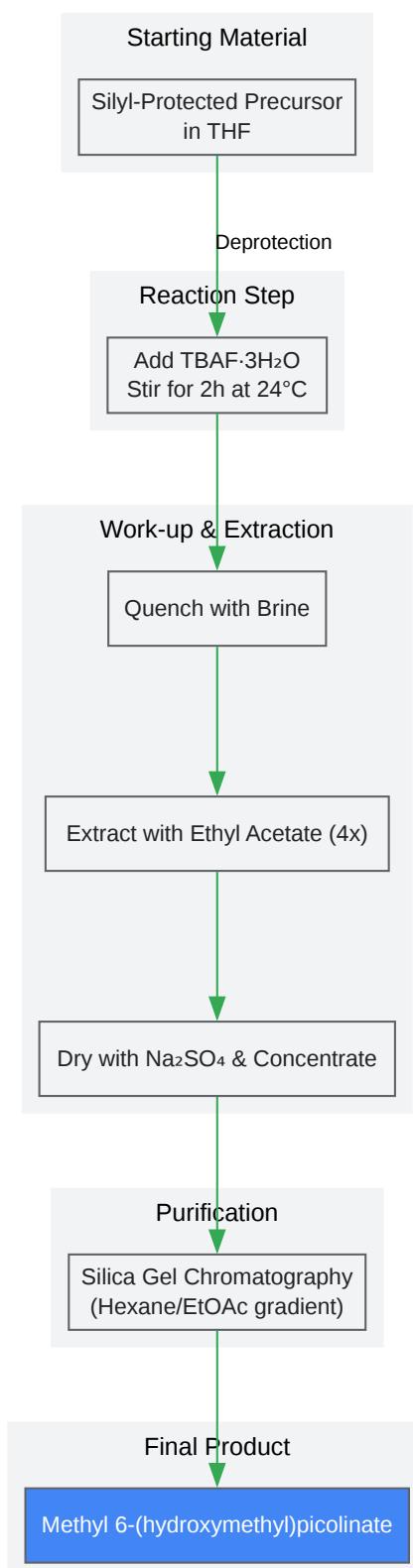
**Materials and Reagents:**

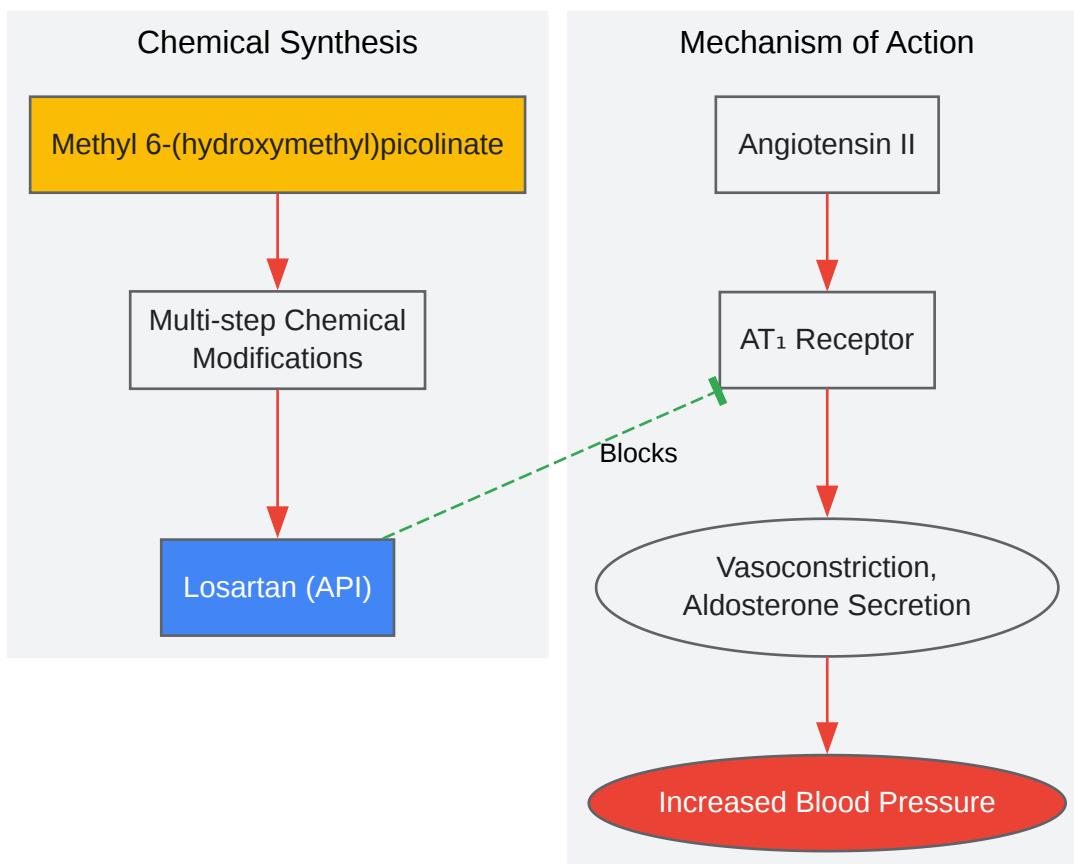
- 6-(diphenyl-tert-butylsilyloxyethyl)-2-pyridinecarboxylic acid methyl ester
- Tetrabutylammonium fluoride trihydrate (TBAF·3H<sub>2</sub>O)
- Tetrahydrofuran (THF)
- Ethyl acetate
- Hexane
- Concentrated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Silica gel for chromatography

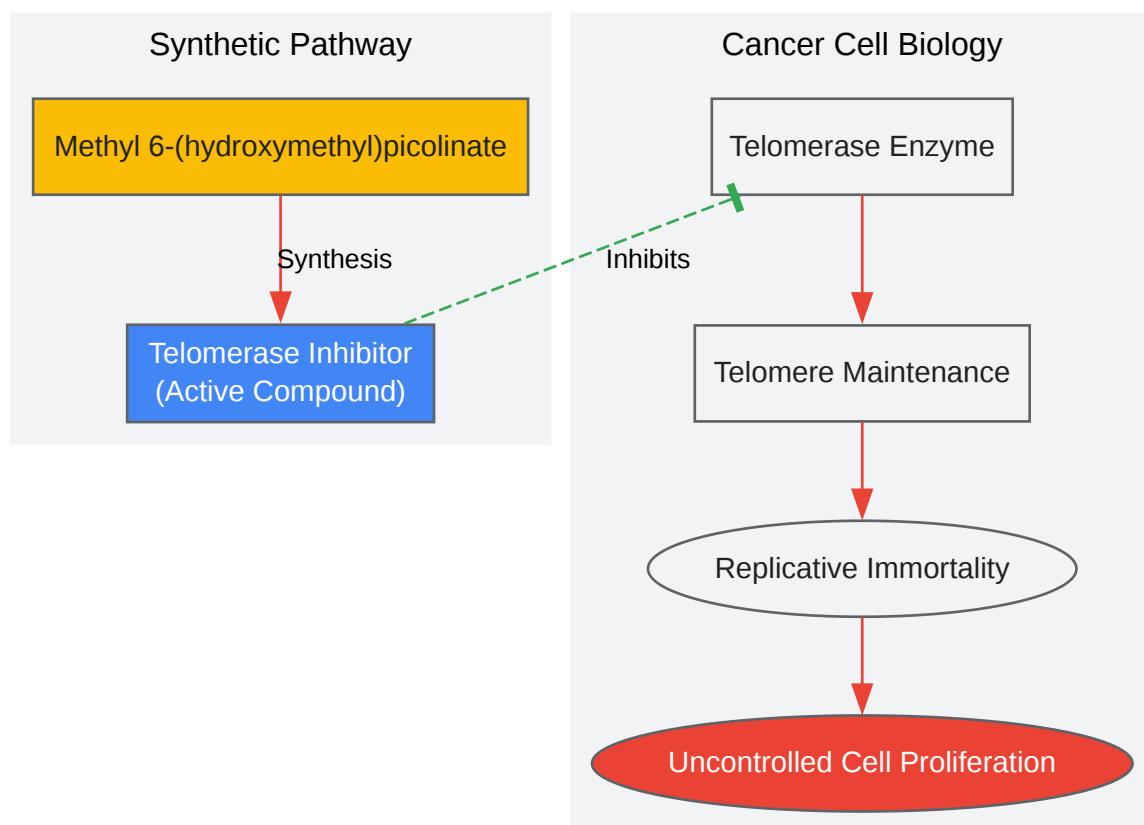
**Procedure:**

- Reaction Setup: A solution of 6-(diphenyl-tert-butylsilyloxyethyl)-2-pyridinecarboxylic acid methyl ester (3.52 g) in tetrahydrofuran (87 ml) is prepared in a reaction vessel under a nitrogen atmosphere at 24°C.
- Deprotection: Tetrabutylammonium fluoride trihydrate (13.6 g) is added to the solution. The reaction mixture is stirred for 2 hours at 24°C.
- Work-up: Upon completion, a concentrated sodium chloride solution (32 ml) is added to the mixture. The aqueous phase is extracted four times with ethyl acetate.
- Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated by evaporation under vacuum.
- Purification: The resulting residue is purified by column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate (ranging from 50% to 100% ethyl acetate).

- Isolation: The fractions containing the desired product are combined and concentrated to yield **Methyl 6-(hydroxymethyl)picolinate** (0.92 g) as a colorless oil which solidifies upon standing.







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- 3. journals.physiology.org [journals.physiology.org]
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